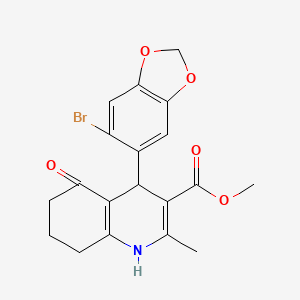![molecular formula C16H23N5O4 B5023746 N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide](/img/structure/B5023746.png)
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide is a complex organic compound with a unique structure that includes oxazolidinone, piperidine, and pyridazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxazolidinone ring, followed by the introduction of the piperidine and pyridazine rings through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality.
化学反応の分析
Types of Reactions
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or oxazolidinone groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines
科学的研究の応用
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other oxazolidinone derivatives, piperidine-containing molecules, and pyridazine-based compounds. Examples include:
- 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl acrylate
- N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Uniqueness
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide is unique due to its combination of oxazolidinone, piperidine, and pyridazine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial processes.
特性
IUPAC Name |
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c22-14(17-4-7-20-8-9-25-16(20)24)12-21-15(23)10-13(11-18-21)19-5-2-1-3-6-19/h10-11H,1-9,12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJCTIFOIJWVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(N=C2)CC(=O)NCCN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ETHYL 2-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B5023664.png)
![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene](/img/structure/B5023670.png)
![2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B5023682.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B5023687.png)
![3-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5023691.png)
![methyl (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B5023697.png)

![1-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]-3-methoxyphenyl}propan-1-one](/img/structure/B5023710.png)
![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5023739.png)
![2-methoxy-4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenol](/img/structure/B5023745.png)


![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B5023767.png)

